molecular formula C16H18N2O3S B4180187 methyl 4-methyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate

methyl 4-methyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate

Cat. No. B4180187
M. Wt: 318.4 g/mol
InChI Key: UHCHTKRCMJLZKI-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate is a chemical compound that has gained considerable attention in scientific research. It is a thiazole derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of methyl 4-methyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate is not fully understood. However, studies have suggested that it may act by inhibiting bacterial cell wall synthesis or by disrupting fungal membrane integrity. Additionally, it has been found to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects
Methyl 4-methyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate has been found to have several biochemical and physiological effects. Studies have shown that it can modulate the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

Methyl 4-methyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various in vitro studies. However, its efficacy in vivo has not been extensively studied, and its potential toxicity and side effects have not been fully evaluated.

Future Directions

There are several future directions for research on methyl 4-methyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate. One potential area of research is the development of novel derivatives with improved efficacy and safety profiles. Additionally, further studies are needed to evaluate its potential therapeutic applications in vivo and to identify its molecular targets and mechanisms of action. Finally, more research is needed to evaluate the potential toxicity and side effects of methyl 4-methyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate.
Conclusion
In conclusion, methyl 4-methyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate is a thiazole derivative that has shown promising results in various scientific research applications. It has been found to possess antibacterial, antifungal, and anticancer properties and has several biochemical and physiological effects. However, further research is needed to evaluate its potential therapeutic applications in vivo and to identify its molecular targets and mechanisms of action. Additionally, its potential toxicity and side effects need to be fully evaluated.

Scientific Research Applications

Methyl 4-methyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to possess antibacterial, antifungal, and anticancer properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to exhibit antifungal activity against Candida albicans. Additionally, methyl 4-methyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

methyl 4-methyl-2-(2-phenylbutanoylamino)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-4-12(11-8-6-5-7-9-11)14(19)18-16-17-10(2)13(22-16)15(20)21-3/h5-9,12H,4H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCHTKRCMJLZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=NC(=C(S2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790643
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 4-methyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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